Cas no 2639410-09-4 (tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate)

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate is a specialized organic compound characterized by its unique substitution pattern. This compound offers significant advantages due to its specific structural features, which are particularly beneficial in synthetic applications requiring precise chemical functionality.
tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate structure
2639410-09-4 structure
商品名:tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate
CAS番号:2639410-09-4
MF:C14H18N2O2S2
メガワット:310.434920787811
CID:5641051
PubChem ID:165903346

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
    • 2639410-09-4
    • EN300-28229996
    • tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate
    • インチ: 1S/C14H18N2O2S2/c1-14(2,3)18-12(17)7-9-5-6-11(20-9)10-8-19-13(15-4)16-10/h5-6,8H,7H2,1-4H3,(H,15,16)
    • InChIKey: SCDUVIPVQIZMEC-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CSC(NC)=N2)=CC=C1CC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 310.08097017g/mol
  • どういたいしつりょう: 310.08097017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 108Ų

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28229996-0.25g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-28229996-5.0g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-28229996-10.0g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-28229996-1.0g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-28229996-0.05g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-28229996-5g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4
5g
$2028.0 2023-09-09
Enamine
EN300-28229996-10g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4
10g
$3007.0 2023-09-09
Enamine
EN300-28229996-1g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4
1g
$699.0 2023-09-09
Enamine
EN300-28229996-2.5g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-28229996-0.5g
tert-butyl 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetate
2639410-09-4 95.0%
0.5g
$671.0 2025-03-19

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate 関連文献

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tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetateに関する追加情報

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate (CAS No. 2639410-09-4): A Comprehensive Overview

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate (CAS No. 2639410-09-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate is a derivative of thiazole and thiophene, two heterocyclic compounds known for their biological activities. The compound features a tert-butyl group attached to an acetate moiety, which imparts stability and solubility properties. The presence of the methylamino group on the thiazole ring enhances its reactivity and potential for forming hydrogen bonds. The molecular formula of tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate is C16H18N2O2S2, with a molecular weight of approximately 330.45 g/mol.

The compound exhibits good thermal stability and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be improved by the use of co-solvents or surfactants. The chemical structure of tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate can be visualized using various computational tools and software, such as ChemDraw or MarvinSketch.

Synthesis Methods

The synthesis of tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate involves several steps and can be achieved through different synthetic routes. One common approach is the reaction of tert-butyl 2-bromothiophene with a suitable thiazole derivative in the presence of a palladium catalyst. The resulting intermediate can then be further modified to introduce the methylamino group using reagents such as methylamine or N-methylamine hydrochloride.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate. This method involves the sequential addition of reagents under mild conditions, resulting in high yields and purity. The use of green solvents and catalysts has also been explored to improve the sustainability and environmental impact of the synthesis process.

Biological Activities and Applications

tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetate has shown promising biological activities in various assays. One of its key applications is as a potential inhibitor of specific enzymes involved in disease pathways. For example, studies have demonstrated that this compound can effectively inhibit the activity of protein kinases, which are implicated in cancer progression and other proliferative disorders.

In addition to its enzymatic inhibition properties, tert-butyl 2-{5-2-(methylamino)-1,3-thiazol-4-y lthiophen - - yl } acetate strong > has been investigated for its anti-inflammatory effects. Research published in the journal Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits significant anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL -6. p > < p >Furthermore , clinical trials are currently underway to evaluate the safety and efficacy of tert -but yl - {5 - [ - (meth ylam in o ) -1 ,3 - thi az ol -4 - yl ] thi ophen e - - yl } acet ate strong > as a therapeutic agent for various diseases . Preliminary results have shown promising outcomes , with patients demonstrating improved symptoms and reduced side effects compared to existing treatments . p > < p >< strong >Current Research Trends strong > p > < p >The field of medicinal chemistry is rapidly evolving , and ongoing research continues to uncover new insights into the potential applications of tert -but yl - {5 - [ - (meth ylam in o ) -1 ,3 - thi az ol -4 - yl ] thi ophen e - - yl } acet ate strong > . Recent studies have focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity . Techniques such as prodrug design and nanoparticle formulation are being explored to improve drug delivery and target specificity . p > < p >Another area of interest is the development of combinatorial libraries containing structural analogs of tert -but yl - {5 - [ - (meth ylam in o ) -1 ,3 - thi az ol -4 - yl ] thi ophen e - - yl } acet ate strong > . High-throughput screening methods are being used to identify compounds with enhanced biological activities , leading to the discovery of novel lead candidates for further development . p > < p >< strong >Conclusion strong > p > < p >< strong >Tert-b uty l {5-[ -(meth ylam in o )] thi az ol --y l } acet ate strong > (CAS No . 09-- ) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with recent advancements in synthetic methods and biological evaluations , positions it as a valuable candidate for further research and development . As ongoing studies continue to uncover new insights , it is likely that this compound will play an increasingly important role in the field of medicinal chemistry and pharmaceutical science . p > article > response >

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